
2-Bromo-3-methoxychrysene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-methoxychrysene-1,4-dione is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by the presence of a bromine atom, a methoxy group, and two ketone functionalities on a chrysene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxychrysene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination of chrysene followed by methoxylation and oxidation steps. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, methanol as the methoxylating agent, and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-Bromo-3-methoxychrysene-1,4-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methoxylation: Methanol in the presence of a base such as sodium methoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chrysene derivatives, while oxidation and reduction reactions can lead to the formation of more complex polycyclic aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism by which 2-Bromo-3-methoxychrysene-1,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The planar structure of the compound allows it to intercalate between DNA base pairs, potentially affecting DNA replication and transcription.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Oxidative Stress: The compound may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.
相似化合物的比较
2-Bromo-3-methoxychrysene-1,4-dione can be compared with other similar compounds, such as:
Chrysene: The parent compound without the bromine and methoxy substituents.
2-Bromo-3-hydroxychrysene-1,4-dione: A similar compound with a hydroxyl group instead of a methoxy group.
3-Methoxychrysene-1,4-dione: A similar compound without the bromine substituent.
属性
CAS 编号 |
90020-54-5 |
|---|---|
分子式 |
C19H11BrO3 |
分子量 |
367.2 g/mol |
IUPAC 名称 |
2-bromo-3-methoxychrysene-1,4-dione |
InChI |
InChI=1S/C19H11BrO3/c1-23-19-16(20)17(21)14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)15(14)18(19)22/h2-9H,1H3 |
InChI 键 |
KNOCKPLKRQPAMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=O)C2=C(C1=O)C3=C(C=C2)C4=CC=CC=C4C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
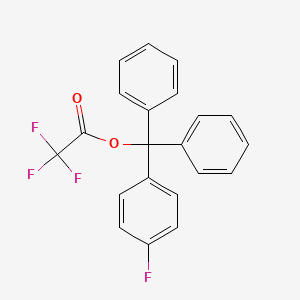
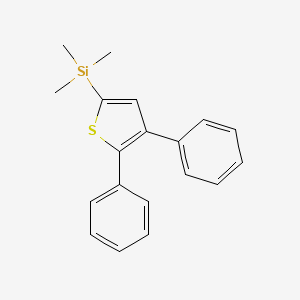
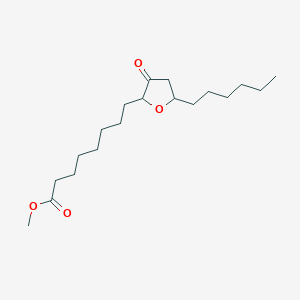

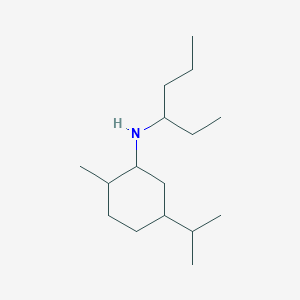
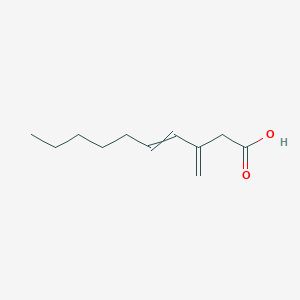
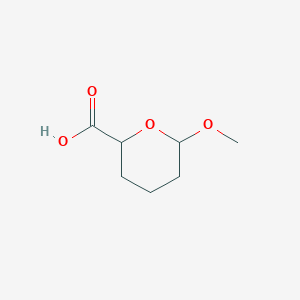
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)
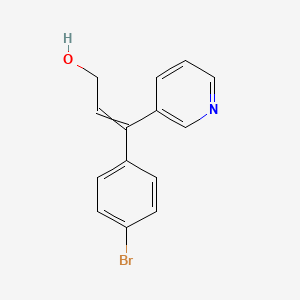
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)
![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
